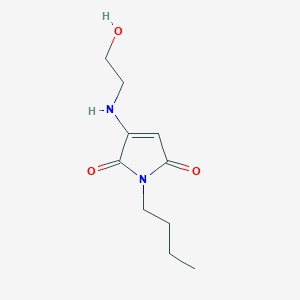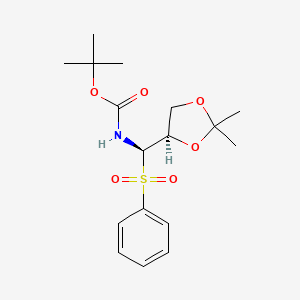
tert-Butyl ((R)-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is a complex organic compound with the molecular formula C18H27NO6S. This compound is notable for its unique structure, which includes a tert-butyl carbamate group, a dioxolane ring, and a phenylsulfonyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a phenylsulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its unique structure allows it to interact with specific enzymes, making it useful in biochemical assays .
Medicine
In medicinal chemistry, tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Phenylsulfonyl derivatives
- Dioxolane-containing compounds
Uniqueness
tert-Butyl (®-(®-2,2-dimethyl-1,3-dioxolan-4-yl)(phenylsulfonyl)methyl)carbamate is unique due to its combination of functional groups. The presence of both a tert-butyl carbamate and a phenylsulfonyl group provides distinct reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C17H25NO6S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
tert-butyl N-[(R)-benzenesulfonyl-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C17H25NO6S/c1-16(2,3)24-15(19)18-14(13-11-22-17(4,5)23-13)25(20,21)12-9-7-6-8-10-12/h6-10,13-14H,11H2,1-5H3,(H,18,19)/t13-,14-/m1/s1 |
InChI Key |
QSILDVXJGLJDHD-ZIAGYGMSSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H](NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Canonical SMILES |
CC1(OCC(O1)C(NC(=O)OC(C)(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


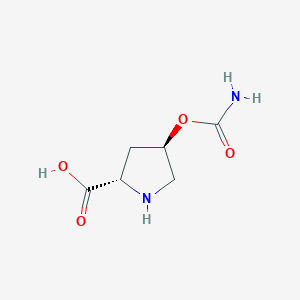
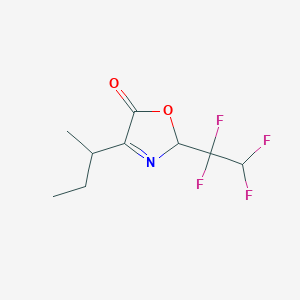
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)
![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)

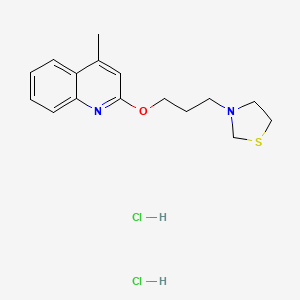

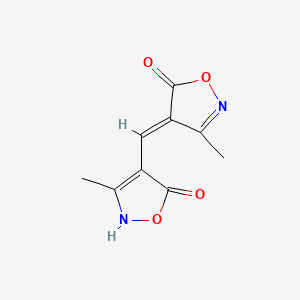
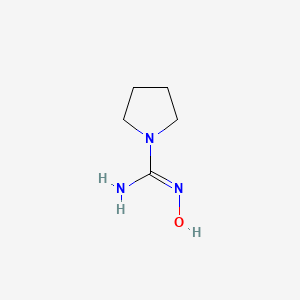
![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
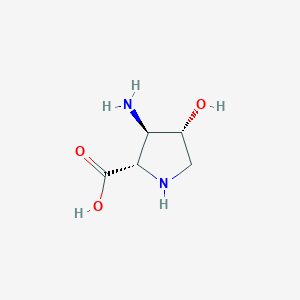
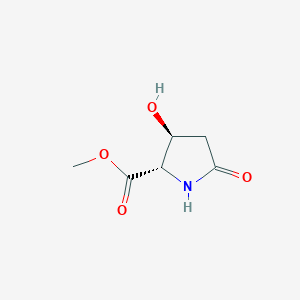
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)
